1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol
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Overview
Description
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol is a chemical compound that features a piperazine ring, a thiophene ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is often introduced through nucleophilic substitution reactions.
Introduction of the Thiophene Ring: The thiophene ring can be incorporated via a thiolation reaction, where a thiol group is added to a precursor molecule.
Formation of the Propanol Group: The final step involves the addition of a hydroxyl group to form the propanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and thiophene rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and inflammatory conditions.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Examples include 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-ol and 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-3-ol.
Uniqueness: The presence of the propanol group at the second position distinguishes it from other similar compounds, potentially leading to different chemical properties and biological activities.
Properties
IUPAC Name |
1-piperazin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS2/c14-10(8-13-5-3-12-4-6-13)9-16-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDQSPJGINMMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CSC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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